molecular formula C29H34N2O4 B12746243 1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate CAS No. 133994-45-3

1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate

Cat. No.: B12746243
CAS No.: 133994-45-3
M. Wt: 474.6 g/mol
InChI Key: BKMPJYLCGSZVJO-UHFFFAOYSA-N
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Description

1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate is a complex organic compound that features a combination of indole, phenoxy, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis or other suitable methods.

    Phenoxy Group Introduction: The phenoxy group is introduced via nucleophilic substitution reactions.

    Amino Group Addition: The amino group is added through reductive amination or other suitable methods.

    Benzoate Esterification: The final step involves esterification with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol
  • 1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol acetate

Uniqueness

1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

133994-45-3

Molecular Formula

C29H34N2O4

Molecular Weight

474.6 g/mol

IUPAC Name

benzoic acid;1-(tert-butylamino)-3-[2-(1H-indol-4-ylmethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C22H28N2O2.C7H6O2/c1-22(2,3)24-14-18(25)15-26-21-10-5-4-7-17(21)13-16-8-6-9-20-19(16)11-12-23-20;8-7(9)6-4-2-1-3-5-6/h4-12,18,23-25H,13-15H2,1-3H3;1-5H,(H,8,9)

InChI Key

BKMPJYLCGSZVJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1CC2=C3C=CNC3=CC=C2)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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